1,3-Diphenylpropane

概要

説明

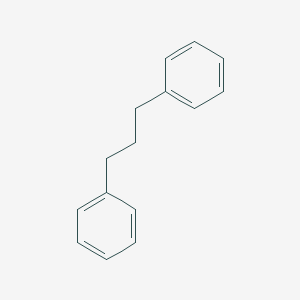

1,3-Diphenylpropane is an organic compound with the molecular formula C15H16. It consists of a propane backbone with phenyl groups attached to the first and third carbon atoms.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diphenylpropane can be synthesized through several methods:

-

Phenylethanoic Acid to this compound via Grignard Reagent

Step 1: Preparation of benzoic acid from benzene.

Step 2: Conversion of benzoic acid to phenylethanoic acid.

Step 3: Reaction of phenylethanoic acid with a Grignard reagent to form this compound.

-

Benzene to this compound

Step 3: Further conversion to this compound.

-

Phenylethanoic Acid to this compound via Sodium Salt of Alkyne

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity.

化学反応の分析

1,3-Diphenylpropane undergoes various types of chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as hydroxyl radicals (•OH) and azide radicals (N3•).

Conditions: Ambient conditions in homogeneous aqueous solutions.

Products: Formation of transient species with absorption maxima around 420 nm, leading to stable products with broad absorption bands

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).

Conditions: Typically carried out in anhydrous solvents under inert atmosphere.

Products: Reduced forms of this compound.

-

Substitution

Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Conditions: Carried out in the presence of catalysts or under UV light.

Products: Halogenated derivatives of this compound.

科学的研究の応用

Chemistry

1,3-Diphenylpropane is primarily used as an intermediate in organic synthesis . Its radical chain decomposition properties make it a valuable compound for studying reaction mechanisms and developing new synthetic pathways. The compound has been investigated for its ability to form radicals, which are essential in many chemical reactions.

Table 1: Synthetic Routes of this compound

| Method | Description |

|---|---|

| Grignard Reaction | Involves the reaction of phenylethanoic acid with a Grignard reagent. |

| Direct Synthesis from Benzene | Conversion of benzene through various intermediates to yield the compound. |

| Sodium Salt of Alkyne Reaction | Utilizes sodium salts in the synthesis process for higher yields. |

Biological Applications

Research has indicated potential antioxidant properties of this compound derivatives. Studies have shown that these compounds can scavenge free radicals and may protect against oxidative stress in biological systems. For instance, pulse radiolysis techniques have demonstrated that this compound reacts with various radicals at diffusion-controlled rates, indicating its potential efficacy as an antioxidant .

Case Study: Antioxidant Activity

- Objective: To evaluate the free radical scavenging ability of this compound.

- Method: The study employed pulse radiolysis to measure reaction rates with radicals such as - OH and CCl3O2 - .

- Findings: The compound exhibited significant radical scavenging activity, suggesting its potential use in developing antioxidant therapies .

Industrial Applications

In the industrial sector, this compound is utilized in the production of various polymers and chemicals. Its structural properties make it suitable for enhancing material properties in polymer formulations.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymer Production | Used as a monomer or additive to improve polymer characteristics. |

| Chemical Synthesis | Serves as a precursor in synthesizing other complex organic compounds. |

Pharmaceutical Applications

This compound derivatives have been explored for their potential as antitumor agents . Research indicates that certain derivatives exhibit cytotoxic effects against cancer cells, making them candidates for further development in cancer therapy .

Case Study: Antitumor Activity

作用機序

The mechanism of action of 1,3-diphenylpropane involves its interaction with various molecular targets and pathways:

-

Electron Transfer Reactions

-

Free Radical Scavenging

類似化合物との比較

1,3-Diphenylpropane can be compared with other similar compounds, such as:

-

Propylbenzene

-

1,4-Diphenylbutane

-

1,3-Diphenylacetone

-

3-Phenylpropan-1-ol

This compound is unique due to its specific structure, which allows for a variety of chemical reactions and applications in different fields.

生物活性

1,3-Diphenylpropane, a compound with significant structural and functional versatility, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound and its derivatives, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound is characterized by its two phenyl groups attached to a propane backbone. Its derivatives, particularly this compound-1,3-dione (dibenzoylmethane), exhibit enhanced biological properties that contribute to their applications in pharmacology.

Antioxidant Activity

Research indicates that this compound derivatives possess notable antioxidant properties. For instance, this compound-1,3-dione has been shown to scavenge free radicals effectively. In vitro studies demonstrated its ability to inhibit lipid peroxidation in rat brain homogenates, suggesting a protective role against oxidative stress-induced cellular damage .

Anticancer Properties

The anticancer potential of this compound derivatives is well-documented. A study highlighted that compounds derived from this structure exhibited significant cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells. Specifically, the compound demonstrated efficacy against breast cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis .

GPX4 Inhibition

One of the critical biological activities of this compound-1,3-diol is its role as an inhibitor of glutathione peroxidase 4 (GPX4), which is vital for cellular defense against oxidative damage. This inhibition can lead to ferroptosis—a regulated form of cell death linked to lipid peroxidation—making it a candidate for therapeutic strategies in cancer and neurodegenerative diseases.

Study on Antitumor Activity

In a comparative study assessing the antitumor effects of various compounds, this compound-1,3-dione was found to significantly reduce tumor cell viability in vitro. The study utilized several cancer cell lines and reported that the compound induced apoptosis through the activation of caspase pathways while minimizing adverse effects on non-cancerous cells .

Oxidative Stress and Neuroprotection

Another investigation focused on the neuroprotective effects of this compound derivatives against oxidative stress. The results indicated that these compounds could mitigate neuronal damage in models of ischemia by reducing reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activities .

Data Tables

Research Findings

The following key findings summarize the biological activity and mechanisms associated with this compound:

- Antioxidant Efficacy : Demonstrated significant free radical scavenging activity and protective effects against lipid peroxidation.

- Anticancer Potential : Exhibited cytotoxic effects on various cancer cell lines with minimal toxicity to normal cells.

- Inhibition of GPX4 : Linked to potential therapeutic applications in conditions characterized by oxidative stress.

特性

IUPAC Name |

3-phenylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAFKIYNHVBNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862527 | |

| Record name | 1,3-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1081-75-0 | |

| Record name | 1,3-Diphenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3DIQ9W9PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-diphenylpropane?

A1: The molecular formula of this compound is C15H16, and its molecular weight is 196.29 g/mol.

Q2: What spectroscopic techniques have been used to characterize the structure of this compound and its derivatives?

A2: Researchers have employed a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR have been instrumental in elucidating the structure of this compound and its derivatives. [, , , , ] This technique provides detailed information about the connectivity and environment of hydrogen and carbon atoms within the molecule.

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups and analyze bonding characteristics in this compound and its derivatives. [, , , , ]

- Mass Spectrometry (MS): MS techniques, including ESI-MS and FAB-MS, have been employed to determine the molecular weight and fragmentation patterns of this compound and its derivatives. [, , ] This information is valuable for structural confirmation and studying fragmentation pathways.

- UV-Visible Spectroscopy: UV-Vis spectroscopy has been used to study electronic transitions and investigate the interaction of this compound derivatives with metal ions. [, , , , ]

Q3: What is the thermal stability of this compound?

A3: Thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) indicates that this compound is stable in both solid and liquid states. [] The compound exhibits a mass loss of 93.21% between 134°C and 308°C, followed by a further 6.61% loss between 309°C and 392°C. []

Q4: How does the presence of molecular hydrogen influence the thermal decomposition of this compound?

A4: Molecular hydrogen plays a significant role in the thermal decomposition of this compound at elevated temperatures (e.g., 400°C). It promotes the cleavage of the Calk-Calk bond, leading to the formation of benzyl radicals. [] These radicals are highly reactive and contribute to further decomposition pathways. Hydrogen also reacts with benzyl radicals to produce hydrogen atoms, which can abstract hydrogen from this compound or add to its benzene rings, further influencing the decomposition process. []

Q5: What is the role of hydrogen donors in the thermal decomposition of this compound?

A5: Hydrogen donors have been shown to inhibit the thermal decomposition of this compound. [] The extent of inhibition correlates with the hydrogen-donating ability of the specific donor molecule. For instance, 9,10-dihydroanthracene exhibits a more pronounced inhibitory effect compared to 9,10-dihydrophenanthrene or tetralin. []

Q6: How does surface immobilization affect the thermolysis of this compound?

A6: Immobilizing this compound on a silica surface significantly alters its thermal decomposition compared to its fluid-phase behavior. [, , ] The restricted mobility of the molecule on the surface promotes free-radical chain pathways, leading to different product distributions and enhanced reaction rates. [, , ] This effect is particularly noticeable at lower surface coverages, where the proximity of this compound molecules and hydrogen abstracting radicals is reduced. []

Q7: How many major conformers of this compound have been identified in the gas phase, and what techniques were used for their characterization?

A7: Four major conformers of this compound have been identified in supersonic free jet expansions using rotationally resolved laser-induced fluorescence excitation spectroscopy. [, ] Ab initio calculations, employing methods like MP2 and CI singles, were crucial in assigning the observed spectral features to specific torsional isomers. []

Q8: Does the conformation of this compound influence its photophysical properties, particularly excimer formation?

A8: Yes, the conformation of this compound plays a significant role in its photophysical behavior, specifically in the formation of intramolecular excimers. Studies have shown that the efficiency of excimer formation varies depending on the specific torsional isomer of this compound. [, ]

Q9: Can this compound-1,3-dione be halogenated, and if so, what reagents are commonly used?

A9: Yes, this compound-1,3-dione can be halogenated. For example, it can be iodinated at the α-methylene group using periodic acid. []

Q10: What type of heterocyclic compounds can be synthesized using this compound-1,3-dione as a starting material?

A10: A variety of heterocyclic compounds can be synthesized from this compound-1,3-dione, including:

- Thioamides []

- Thiazolidines []

- Thiophene-2-carbonitriles []

- Phenylthiazoles []

- Thiadiazole-2-carboxylates []

- 1,3,4-Thiadiazoles []

- Substituted benzo[1,4]thiazines []

- Phenylquinoxalines []

- Imidazo[1,2-b][1,2,4]triazoles []

Q11: Have any biological activities been reported for this compound derivatives?

A11: Yes, certain this compound derivatives have shown potential for biological activity:

- 5α-Reductase Inhibitors: Some synthesized heterocyclic derivatives of this compound-1,3-dione exhibited inhibitory activity against 5α-reductase, an enzyme involved in steroid hormone metabolism. []

- Cytostatic Activity: Platinum(II) complexes containing this compound-1,3-diamine ligands have shown cytostatic activity against both estrogen-dependent and estrogen-independent cancer cell lines. []

- Estrogenic Activity: While this compound itself does not display estrogenic activity, metabolic activation of certain styrene oligomers, including this compound, by rat liver microsomes led to the formation of metabolites with estrogenic activity. []

Q12: Are there any reported applications of this compound derivatives in cosmetic formulations?

A12: Yes, this compound derivatives have been investigated for their potential use as active ingredients in cosmetic compositions to inhibit the development of body odor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。